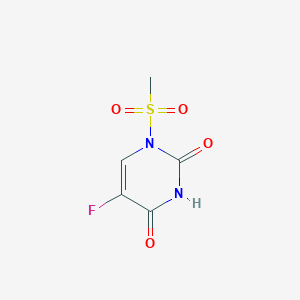
methyl 3-cyclopropyl-5-methoxybenzoate
描述
methyl 3-cyclopropyl-5-methoxybenzoate is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a cyclopropyl and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 3-cyclopropyl-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
methyl 3-cyclopropyl-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropyl group can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 3-cyclopropyl-5-hydroxybenzoic acid.
Reduction: 3-cyclopropyl-5-methoxybenzyl alcohol.
Substitution: 3-bromo-5-methoxybenzoic acid derivatives.
科学研究应用
methyl 3-cyclopropyl-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester depends on its interaction with various molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The methoxy and cyclopropyl groups can enhance its binding affinity to specific targets, leading to increased potency.
相似化合物的比较
Similar Compounds
Benzoic acid, 3-methoxy-, methyl ester: Similar structure but lacks the cyclopropyl group.
Benzoic acid, 3,4,5-trimethoxy-, methyl ester: Contains additional methoxy groups on the benzene ring.
Benzoic acid, 5-methoxy-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains a trimethylsilyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
methyl 3-cyclopropyl-5-methoxybenzoate |
InChI |
InChI=1S/C12H14O3/c1-14-11-6-9(8-3-4-8)5-10(7-11)12(13)15-2/h5-8H,3-4H2,1-2H3 |
InChI 键 |
KOWSIHWWEXKBLR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)OC)C2CC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


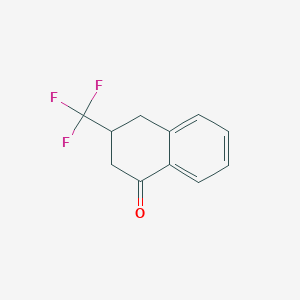
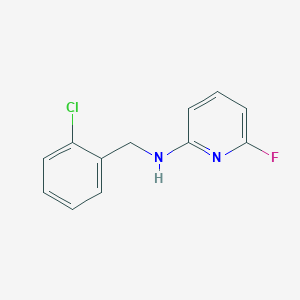
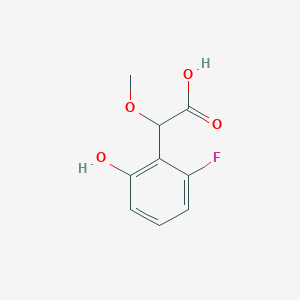
![7-bromo-3-methoxy-5-methyl-5H-chromeno[2,3-b]pyridin-5-ol](/img/structure/B8666239.png)
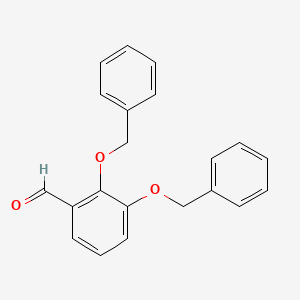
![2-t-Butyl-5-methyl[1,3]dioxolan-4-one](/img/structure/B8666241.png)

![N,N'-Bis[4-(chloromethyl)phenyl]-N,N'-dimethylurea](/img/structure/B8666251.png)
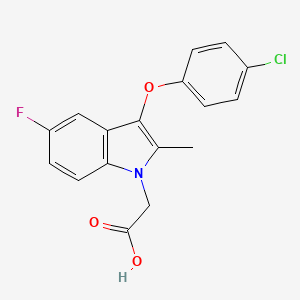
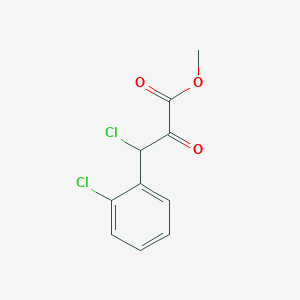
![2-[(1H-Indol-7-ylmethyl)amino]-ethan-1-ol](/img/structure/B8666265.png)

